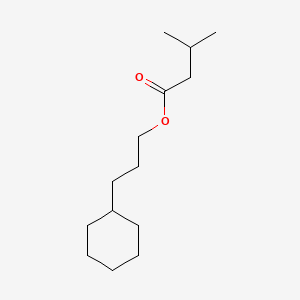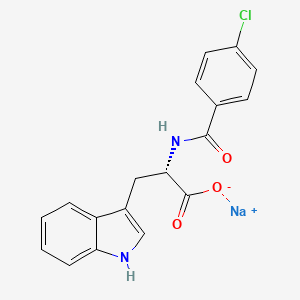
Sodium N-(4-chlorobenzoyl)-L-tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(4-chlorobenzoyl)-L-tryptophanate is a chemical compound that combines the properties of sodium, 4-chlorobenzoyl, and L-tryptophanate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(4-chlorobenzoyl)-L-tryptophanate typically involves the reaction of 4-chlorobenzoyl chloride with L-tryptophan in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as:
Preparation of Reactants: Ensuring high purity of 4-chlorobenzoyl chloride and L-tryptophan.
Reaction: Conducting the reaction in a solvent with continuous stirring and temperature control.
Purification: Using techniques like crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(4-chlorobenzoyl)-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium N-(4-chlorobenzoyl)-L-tryptophanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers and other materials where specific chemical properties are desired.
Mechanism of Action
The mechanism by which Sodium N-(4-chlorobenzoyl)-L-tryptophanate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The 4-chlorobenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The L-tryptophanate moiety can interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium N-(4-chlorobenzoyl)-L-phenylalaninate
- Sodium N-(4-chlorobenzoyl)-L-tyrosinate
- Sodium N-(4-chlorobenzoyl)-L-histidinate
Uniqueness
Sodium N-(4-chlorobenzoyl)-L-tryptophanate is unique due to the presence of the L-tryptophanate moiety, which imparts specific properties related to its interaction with biological molecules. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
56116-64-4 |
|---|---|
Molecular Formula |
C18H14ClN2NaO3 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
sodium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C18H15ClN2O3.Na/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;+1/p-1/t16-;/m0./s1 |
InChI Key |
OFGMOCGAPXFVHA-NTISSMGPSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


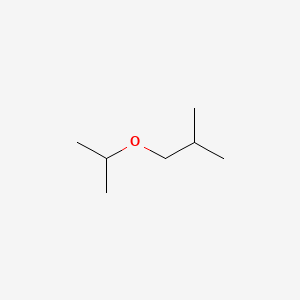
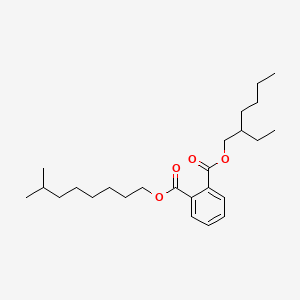

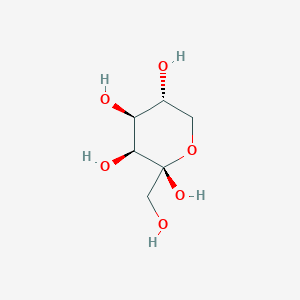
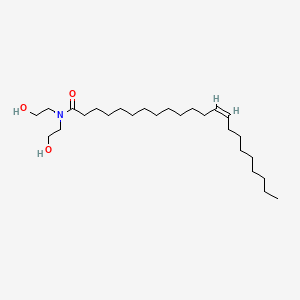
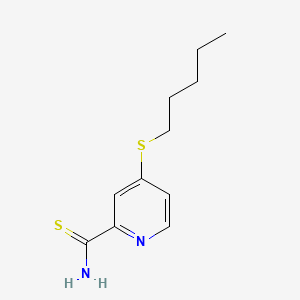


![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
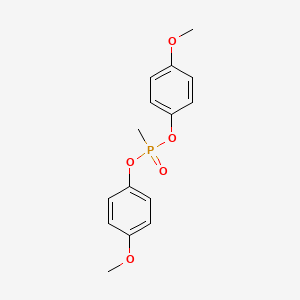

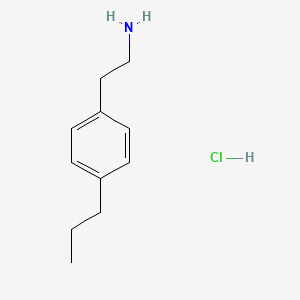
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
